molecular formula C9H14O3 B1425192 7-Oxaspiro[3.5]nonane-2-carboxylic acid CAS No. 90612-60-5

7-Oxaspiro[3.5]nonane-2-carboxylic acid

Cat. No. B1425192
CAS RN: 90612-60-5
M. Wt: 170.21 g/mol
InChI Key: HWAOSQJGTBRERO-UHFFFAOYSA-N
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Description

7-Oxaspiro[3.5]nonane-2-carboxylic acid, also known as KODAMA acid, is a chiral bicyclic lactone that is prominent in organic synthesis and drug discovery. It has a molecular weight of 170.21 .


Molecular Structure Analysis

The IUPAC name of the compound is 7-oxaspiro[3.5]nonane-2-carboxylic acid and its InChI code is 1S/C9H14O3/c10-8(11)7-5-9(6-7)1-3-12-4-2-9/h7H,1-6H2,(H,10,11) .


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 170.21 .

Scientific Research Applications

  • Synthesis Models : Kato et al. (1985) conducted a model study for the synthesis of anisatin, where 2-oxaspiro[3.5]nonane and its derivatives were synthesized, highlighting their importance in complex organic syntheses (Kato, Kitahara, & Yoshikoshi, 1985).

  • Spirocyclic Oxetanes : A study by Gurry et al. (2015) described the synthesis of 2-oxa-7-azaspiro[3.5]nonane, emphasizing its role in the creation of spirocyclic oxetanes, which are significant in medicinal chemistry (Gurry, McArdle, & Aldabbagh, 2015).

  • Derivatives of Carbo(hetero)cyclospirobutanoic Lactones : Research by Kuroyan et al. (1995) explored the synthesis of various derivatives of carbo(hetero)cyclospirobutanoic lactones, demonstrating the chemical versatility of spiro-compounds like 7-Oxaspiro[3.5]nonane-2-carboxylic acid (Kuroyan, Pogosyan, & Grigoryan, 1995).

  • Decarboxylation Studies : A study by Bigley and May (1969) investigated the decarboxylation rates of 2-oxo-1-oxaspiro[4,5]decane-4-carboxylic acid, providing insights into the reaction mechanisms of similar spiro-compounds (Bigley & May, 1969).

  • Synthetic Mimetics : Nurieva et al. (2017) synthesized bicyclo[3.3.1]nonane derivatives as mimetics of 2-methoxyestradiol, demonstrating the potential biomedical applications of spiro-compounds (Nurieva et al., 2017).

  • Supramolecular Structures : Foces-Foces et al. (2005) examined the crystal structures of hydroxycarboxylic acid derivatives related to 7-Oxaspiro[3.5]nonane-2-carboxylic acid, contributing to the understanding of supramolecular chemistry and crystallography (Foces-Foces et al., 2005).

properties

IUPAC Name

7-oxaspiro[3.5]nonane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8(11)7-5-9(6-7)1-3-12-4-2-9/h7H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAOSQJGTBRERO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719163
Record name 7-Oxaspiro[3.5]nonane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxaspiro[3.5]nonane-2-carboxylic acid

CAS RN

90612-60-5
Record name 7-Oxaspiro[3.5]nonane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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